![molecular formula C27H24O7S B227582 (3-Benzoyloxy-5-benzoylsulfanyl-2-methoxyoxan-4-yl) benzoate CAS No. 15076-96-7](/img/structure/B227582.png)
(3-Benzoyloxy-5-benzoylsulfanyl-2-methoxyoxan-4-yl) benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Benzoyloxy-5-benzoylsulfanyl-2-methoxyoxan-4-yl) benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is also known by its chemical name, BBMSO.
Wirkmechanismus
The mechanism of action of BBMSO is not fully understood. However, it is believed to exert its anti-inflammatory and anti-tumor effects by inhibiting the production of pro-inflammatory cytokines and tumor necrosis factor-alpha (TNF-α). It is also believed to exert its anti-oxidant effects by scavenging free radicals.
Biochemical and Physiological Effects:
BBMSO has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activity of cyclooxygenase-2 (COX-2). It has also been found to inhibit the growth of various cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using BBMSO in lab experiments is its low toxicity and high solubility. It can also be easily synthesized in large quantities. However, one of the major limitations of using BBMSO is its relatively high cost compared to other compounds with similar properties.
Zukünftige Richtungen
There are various future directions for the research on BBMSO. One of the potential areas of research is its use as a drug delivery system for various drugs. Another potential area of research is its use in the treatment of various inflammatory and cancer-related diseases. Further studies are also needed to fully understand its mechanism of action and its potential applications in various fields.
Conclusion:
In conclusion, (3-Benzoyloxy-5-benzoylsulfanyl-2-methoxyoxan-4-yl) benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It can be easily synthesized and possesses anti-inflammatory, anti-tumor, and anti-oxidant properties. Its potential applications in drug delivery and the treatment of various diseases make it a promising compound for future research.
Synthesemethoden
The synthesis of BBMSO involves the reaction between 2-hydroxymethyl-3-methoxy-5-(benzoylsulfanyl) thiophene and 4-benzyloxybenzoic acid in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction results in the formation of (3-Benzoyloxy-5-benzoylsulfanyl-2-methoxyoxan-4-yl) benzoate.
Wissenschaftliche Forschungsanwendungen
BBMSO has been extensively studied for its potential applications in various fields. It has been found to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been studied for its potential use as a drug delivery system for various drugs.
Eigenschaften
CAS-Nummer |
15076-96-7 |
---|---|
Molekularformel |
C27H24O7S |
Molekulargewicht |
492.5 g/mol |
IUPAC-Name |
(3-benzoyloxy-5-benzoylsulfanyl-2-methoxyoxan-4-yl) benzoate |
InChI |
InChI=1S/C27H24O7S/c1-31-27-23(34-25(29)19-13-7-3-8-14-19)22(33-24(28)18-11-5-2-6-12-18)21(17-32-27)35-26(30)20-15-9-4-10-16-20/h2-16,21-23,27H,17H2,1H3 |
InChI-Schlüssel |
NYATZIDVXFPXKZ-UHFFFAOYSA-N |
SMILES |
COC1C(C(C(CO1)SC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Kanonische SMILES |
COC1C(C(C(CO1)SC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Synonyme |
Methyl 2-O,3-O,4-S-tribenzoyl-4-thio-α-D-xylopyranoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.